molecular formula C20H21N5O2 B2422329 N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212331-23-1

N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2422329
CAS No.: 1212331-23-1
M. Wt: 363.421
InChI Key: LBUYFNQIWMSFON-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a methoxyphenyl group, a phenyl group, a tetrahydrotriazolopyrimidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups and rings. The presence of these groups and the way they are arranged in the molecule would determine its chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and spectral properties .

Scientific Research Applications

Synthesis and Biological Activity

Triazolopyrimidines, including similar compounds to the one , have been synthesized using various protocols like the Biginelli reaction. These compounds were characterized using spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities. The synthesis process involves the reaction of aldehydes, amides, and amines, indicating the compound's potential application in creating novel pharmaceuticals with antimicrobial properties (Gilava et al., 2020).

Mechanistic Insights and Structural Analysis

Research on similar triazolopyrimidine derivatives has provided insights into their chemical structure and the mechanisms of their reactions. For example, studies on the rearrangement of thiazolopyrimidines into triazolopyrimidines have elucidated the chemical pathways and the influence of various catalysts and conditions on these transformations, offering a foundation for developing new synthetic methodologies (Lashmanova et al., 2019).

Supramolecular Chemistry Applications

The unique structural features of triazolopyrimidine derivatives make them suitable candidates for creating hydrogen-bonded supramolecular assemblies. These assemblies have potential applications in materials science and nanotechnology, where the precise control over molecular architecture can lead to the development of novel materials with tailored properties (Fonari et al., 2004).

Anticancer and Analgesic Agents

Some derivatives of triazolopyrimidines have been synthesized with the aim of exploring their biological activities, including anticancer and analgesic effects. These studies involve the synthesis of novel compounds and their subsequent evaluation in biological assays to determine their efficacy and potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of newly synthesized triazolopyrimidine derivatives have been assessed, revealing their potential as leads for developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds that can address the challenge of antibiotic resistance (Chauhan & Ram, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce any associated risks .

Biochemical Analysis

Biochemical Properties

It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes . They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities .

Cellular Effects

Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown superior cytotoxic activities against certain cell lines .

Molecular Mechanism

Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Temporal Effects in Laboratory Settings

Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields .

Dosage Effects in Animal Models

Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models .

Metabolic Pathways

Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile .

Transport and Distribution

Related triazolopyrimidine compounds have been synthesized using catalysts supported on magnetite nanoparticles .

Subcellular Localization

Related triazolopyrimidine compounds have been synthesized using various methods, and their properties have been characterized using various analyses .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYFNQIWMSFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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